5-Butylpiperidine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
5-butylpiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-3-4-8-5-6-9(10(12)13)11-7-8;/h8-9,11H,2-7H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPXOLWFCMSUTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(NC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butylpiperidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the piperidine derivative with carbon dioxide under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Butylpiperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The piperidine ring can undergo substitution reactions, such as nucleophilic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups, depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
5-Butylpiperidine-2-carboxylic acid hydrochloride has been investigated for its potential applications in several areas:
Medicinal Chemistry
The compound has shown promise as a precursor in the synthesis of pharmacologically active compounds. Its structure allows for modifications that can lead to new therapeutic agents, particularly in the field of anticonvulsants .
Enzyme Inhibition Studies
Research indicates that this compound can act as an inhibitor or modulator of specific enzymes, which is crucial for understanding its pharmacological properties. Studies have demonstrated its interactions with various biological targets, suggesting potential therapeutic applications .
Drug Development
Due to its unique structural features, this compound may serve as a scaffold for developing new drugs aimed at treating neurological disorders such as epilepsy . Its ability to influence cellular pathways through molecular interactions makes it valuable for drug design efforts.
Case Study 1: Anticonvulsant Activity
A study explored the anticonvulsant properties of derivatives of this compound. The findings indicated that certain modifications could enhance efficacy against seizure disorders, paving the way for new treatments .
Case Study 2: Enzyme Interaction Analysis
Another investigation focused on the compound's role in inhibiting specific enzymes involved in metabolic pathways. This study provided insights into how structural variations affect enzyme binding and activity, highlighting the compound's relevance in biochemical research .
Mechanism of Action
The mechanism of action of 5-Butylpiperidine-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to four analogs (Table 1), focusing on substituents, functional groups, and physicochemical properties:
Key Differences and Implications
In contrast, the methoxypyridyl group in ’s compound introduces aromaticity and electron-donating effects, which may enhance binding to enzymes or receptors requiring planar interactions . The pyrrolidine ring in ’s analog (5-membered vs. piperidine’s 6-membered) reduces ring strain and alters spatial orientation, affecting target binding .
Functional Group Reactivity :
- The carboxylic acid in the target compound and ’s analog allows for ionic interactions or salt bridge formation in biological systems. ’s methyl ester serves as a prodrug, requiring hydrolysis in vivo to release the active acid .
- The hydrochloride salt in both the target compound and ’s analog improves solubility, critical for bioavailability in drug formulations .
Biological and Synthetic Applications :
- The target compound’s butyl chain may facilitate blood-brain barrier penetration, making it relevant for central nervous system drug development.
- ’s methoxypyridyl group is advantageous in kinase inhibitors or GPCR-targeted therapies due to its aromaticity .
- ’s hydroxymethyl group offers a site for further functionalization, enabling tailored pharmacokinetic profiles .
Research Findings and Limitations
- Enzymatic Interactions: Piperidine derivatives are known to interact with proteases and neurotransmitter receptors. The butyl chain’s hydrophobicity may enhance binding to hydrophobic pockets in targets like SARS-CoV-2 3CLpro (as seen in ’s protease inhibitors) .
- Salt Forms : Hydrochloride salts (e.g., berberine hydrochloride in ) are common in pharmaceuticals to improve stability and dissolution .

Limitations : The absence of explicit activity data for the target compound necessitates caution in extrapolating findings from analogs. Further studies on synthesis, stability, and target binding are required.
Biological Activity
5-Butylpiperidine-2-carboxylic acid hydrochloride is a derivative of piperidine, a six-membered ring compound containing one nitrogen atom. This compound has garnered interest for its potential biological activities, particularly in enzyme inhibition and interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.
The molecular formula of this compound is . Its structure includes a butyl group, which enhances its steric and electronic properties, making it valuable in various scientific applications. The hydrochloride form improves solubility and stability, facilitating its use in biological systems .
Research indicates that this compound may act as an inhibitor or modulator of specific enzymes. Its unique structural features allow it to interact with various biological targets, potentially influencing cellular processes through specific molecular interactions .
Enzyme Inhibition
The compound has been studied for its effects on enzymes critical to the survival of pathogens like Trypanosoma brucei, which causes African sleeping sickness. Inhibiting enzymes such as N-myristoyltransferase (NMT) has been shown to disrupt the metabolism of these pathogens .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have explored the biological activity of related compounds, providing insight into the potential applications of this compound:
- Inhibition of Trypanosomiasis : A study focused on compounds that inhibit NMT in Trypanosoma brucei demonstrated that structural modifications could enhance potency and selectivity against the parasite . This suggests that similar modifications in 5-butylpiperidine derivatives could yield promising therapeutic agents.
- Antimicrobial Activity : Research on piperidine derivatives has shown varying degrees of antimicrobial activity, indicating that compounds with similar structures can interact with bacterial enzymes, potentially leading to new antibiotics .
- Cellular Metabolism Modulation : Investigations into the effects of piperidine derivatives on cellular metabolism have revealed their ability to influence pathways related to inflammation and oxidative stress, highlighting their potential in treating inflammatory diseases .
Q & A
Basic: What are the standard synthetic protocols for 5-butylpiperidine-2-carboxylic acid hydrochloride, and how can reproducibility be ensured?
Methodological Answer:
The synthesis typically involves cyclization, functional group modifications, and salt formation (e.g., hydrochlorination). For example, analogous piperidine derivatives are synthesized via multi-step processes such as cyclization of precursor amines, followed by oxidation and acid-catalyzed salt formation . To ensure reproducibility:
- Detailed Experimental Documentation : Include reaction conditions (temperature, solvent, stoichiometry), purification steps (e.g., recrystallization or column chromatography), and characterization data (NMR, HPLC) in the main manuscript or supplementary materials .
- Batch Consistency : Monitor impurities using HPLC and validate purity (>95%) via mass spectrometry (MS). For sensitive assays, request additional quality control (e.g., peptide content analysis) to minimize batch variability .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Use -NMR and -NMR to verify the piperidine ring structure, butyl chain integration, and carboxylic acid proton environment. Compare chemical shifts with literature values for analogous compounds .
- Purity Assessment : Employ reverse-phase HPLC with UV detection (e.g., 210–254 nm) and calculate purity via peak area normalization. For trace impurities, use high-resolution MS or LC-MS .
- Salt Content Quantification : Conduct elemental analysis (e.g., chloride ion titration) or ion chromatography to confirm hydrochloride stoichiometry .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR or IR) for this compound?
Methodological Answer:
- Dynamic Effects : For NMR discrepancies (e.g., unexpected splitting), evaluate solvent effects, temperature-dependent conformational changes, or tautomerism. Use variable-temperature NMR or deuterated solvents to stabilize signals .
- Impurity Interference : Re-purify the compound via preparative HPLC or recrystallization, then re-acquire spectra. Cross-validate with alternative techniques (e.g., IR for functional groups like carboxylic acid O-H stretches) .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify structural anomalies .
Advanced: What strategies optimize the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability Studies : Conduct accelerated degradation experiments in buffered solutions (pH 1–12) at 40°C. Monitor degradation products via HPLC and identify hydrolysis pathways (e.g., piperidine ring cleavage or decarboxylation) .
- Thermal Analysis : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store the compound at -20°C in desiccated conditions to prolong shelf life .
- Lyophilization : For long-term storage, lyophilize aqueous solutions to prevent hydrolysis and maintain crystallinity .
Advanced: How should researchers design experiments to evaluate the compound’s biological activity while minimizing assay variability?
Methodological Answer:
- Dose-Response Optimization : Perform preliminary solubility tests in DMSO/PBS and establish a linear dynamic range using serial dilutions. Include vehicle controls to account for solvent effects .
- Batch Validation : Pre-screen multiple batches via HPLC and MS to select batches with consistent purity. For cell-based assays, confirm endotoxin levels (<1 EU/mg) .
- Statistical Rigor : Use triplicate technical replicates and biological triplicates. Apply ANOVA or Student’s t-test to assess significance, and report p-values with confidence intervals .
Advanced: What are the best practices for synthesizing derivatives of this compound to explore structure-activity relationships (SAR)?
Methodological Answer:
- Functional Group Modifications : Target the piperidine nitrogen or carboxylic acid moiety for derivatization. For example, synthesize amides via EDC/HOBt coupling or alkylate the amine using reductive amination .
- Stereochemical Control : Use chiral catalysts (e.g., Evans’ oxazolidinones) or enantioselective chromatography to isolate stereoisomers. Validate enantiomeric excess (ee) via chiral HPLC or polarimetry .
- SAR Workflow : Prioritize derivatives based on computational docking scores (e.g., AutoDock Vina). Test in vitro activity and correlate with logP, polar surface area, and hydrogen-bonding capacity .
Advanced: How can researchers address discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?
Methodological Answer:
- Parameter Validation : Cross-check computational models (e.g., COSMO-RS for solubility) with experimental data. Adjust force fields or solvent models to better match observed logP or pKa values .
- Error Analysis : Quantify systematic errors (e.g., overestimated hydrophobicity) by comparing predicted vs. measured HPLC retention times. Use machine learning (e.g., random forests) to refine prediction algorithms .
- Hybrid Approaches : Combine molecular dynamics simulations with experimental NMR relaxation studies to resolve conformational mismatches .
Advanced: What are the ethical and safety considerations when handling this compound in biomedical research?
Methodological Answer:
- Toxicity Screening : Perform acute toxicity assays (e.g., LD50 in rodents) and genotoxicity tests (Ames assay) before in vivo studies. Adhere to OECD guidelines .
- Ethical Compliance : For human cell lines, obtain institutional review board (IRB) approval and document informed consent procedures. Reference established ethical frameworks (e.g., Declaration of Helsinki) .
- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal. Use fume hoods and personal protective equipment (PPE) during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
